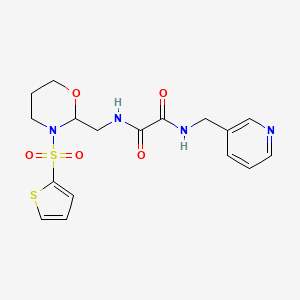

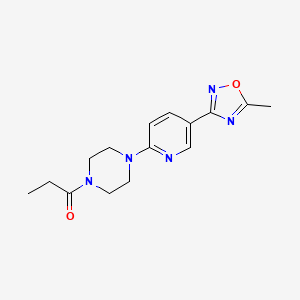

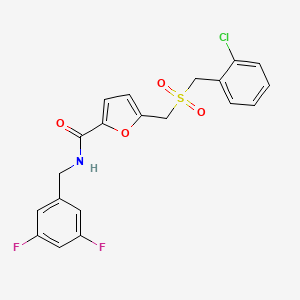

N1-(pyridin-3-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalysis and Synthetic Applications

N,N'-Bis(pyridin-2-ylmethyl)oxalamide and related compounds have been identified as effective promoters or ligands in catalysis, particularly in the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process is notable for its excellent chemoselectivity between aryl iodides and aryl bromides, along with a high tolerance for a wide range of functional groups, leading to the formation of diverse N-arylation products (Bhunia, De, & Ma, 2022). Such findings underscore the utility of these compounds in facilitating efficient synthetic routes for complex organic molecules, showcasing their broad applicability in pharmaceuticals and materials science.

Molecular Docking and In Vitro Screening

Research into novel pyridine and fused pyridine derivatives has demonstrated the potential of these compounds in drug discovery, particularly through in silico molecular docking screenings towards target proteins like GlcN-6-P synthase. These studies revealed moderate to good binding energies, indicating the efficacy of these compounds as ligands for protein targets. Additionally, newly synthesized pyridine derivatives exhibited antimicrobial and antioxidant activity, suggesting their relevance in developing new therapeutic agents (Flefel et al., 2018).

Structural Analysis

Structural analysis of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs has provided insights into the crystallization behaviors and molecular packing of such compounds. The analysis revealed the formation of supramolecular tapes based on amide-N–H···O(amide) hydrogen bonding, which are further connected into layers or three-dimensional architectures by C–H···N(pyridyl) interactions. These findings highlight the importance of hydrogen bonding in the molecular assembly of such compounds, offering valuable information for the design of new materials with desired physical and chemical properties (Jotani et al., 2016).

properties

IUPAC Name |

N'-(pyridin-3-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S2/c22-16(19-11-13-4-1-6-18-10-13)17(23)20-12-14-21(7-3-8-26-14)28(24,25)15-5-2-9-27-15/h1-2,4-6,9-10,14H,3,7-8,11-12H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBZWJGVNIBBRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![{[2-Bromo-4-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2748097.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2748115.png)